4-甲硫基-3-(三氟甲基)苯硼酸

描述

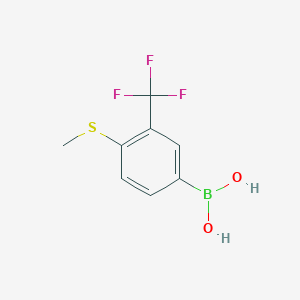

4-Methylthio-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 877383-11-4 . It has a molecular weight of 236.02 and its IUPAC name is 4-(methylsulfanyl)-3-(trifluoromethyl)phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BF3O2S/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a methylthio group and a trifluoromethyl group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is between 2-8°C .科学研究应用

化学反应中的催化作用

4-甲硫基-3-(三氟甲基)苯硼酸及其衍生物在各种催化过程中被使用。例如,某些苯硼酸在羧酸和胺之间的脱水酰胺化反应中是有效的催化剂,在肽合成中发挥着至关重要的作用 (Wang, Lu, & Ishihara, 2018)。这些催化剂通过阻止胺与硼原子的配位来起作用,从而加速反应。

药物应用

包括三氟甲基基团在内的苯硼酸衍生物在药物研究中显示出潜力。例如,类似于4-甲硫基-3-(三氟甲基)苯硼酸结构的化合物已被用于动物模型中的抗糖尿病性能研究 (Kees et al., 1996)。这些研究涉及这些化合物的合成和构效关系分析。

材料科学和纳米技术

在材料科学中,苯硼酸衍生物被用于制备聚合物纳米材料。这些材料在先进的生物应用中有应用,如药物传递系统和生物传感器 (Lan & Guo, 2019)。苯硼酸的独特化学性质,包括其与多元醇形成可逆络合物的能力,使其成为这些领域中的多功能工具。

分析化学

在分析化学领域,苯硼酸修饰电极已被开发用于对糖敏感的应用。这些修饰电极可以根据峰电流的变化确定糖类,展示了它们在生化分析中的潜力 (Takahashi & Anzai, 2005)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, vapors, or spray, wearing protective gloves, clothing, and eye/face protection, and washing hands and face thoroughly after handling .

作用机制

Target of Action

The primary target of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid is the carbon atoms in organic compounds during the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

4-Methylthio-3-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers the organic group it is bonded to, onto a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-Methylthio-3-(trifluoromethyl)phenylboronic acid participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds from simpler ones . The downstream effects include the synthesis of biologically active molecules and the development of new pharmaceuticals .

Pharmacokinetics

It’s known that the compound is stable and readily prepared , suggesting it could have favorable bioavailability.

Result of Action

The result of the action of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including biologically active molecules and pharmaceuticals .

Action Environment

The action of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the storage temperature of the compound can affect its stability, with a recommended storage temperature of 2-8°C .

生化分析

Biochemical Properties

4-Methylthio-3-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of transient complexes between the boronic acid and the catalytic sites of the enzymes, leading to the formation of carbon-carbon bonds. Additionally, 4-Methylthio-3-(trifluoromethyl)phenylboronic acid can interact with other biomolecules, including nucleophiles and electrophiles, through its boronic acid group, which can form reversible covalent bonds with diols and other functional groups.

Cellular Effects

The effects of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling pathways. By interacting with these enzymes, 4-Methylthio-3-(trifluoromethyl)phenylboronic acid can alter the phosphorylation status of key signaling molecules, thereby impacting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 4-Methylthio-3-(trifluoromethyl)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, allowing it to inhibit or activate enzymes by modifying their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the diverse biochemical and cellular effects of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These temporal changes can impact its efficacy in biochemical assays and experiments. Long-term studies have shown that 4-Methylthio-3-(trifluoromethyl)phenylboronic acid can have sustained effects on cellular function, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid in animal models vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above certain concentration levels . These dosage-dependent effects are crucial for determining the safe and effective use of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid in research and therapeutic applications.

Metabolic Pathways

4-Methylthio-3-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. The boronic acid group can also participate in metabolic flux, influencing the levels of key metabolites in cellular pathways . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Methylthio-3-(trifluoromethyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the boronic acid group can facilitate the compound’s uptake by cells through transporter-mediated mechanisms, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles .

Subcellular Localization

The subcellular localization of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery. These localization patterns can impact the compound’s activity and function, as its interactions with biomolecules are influenced by its subcellular environment .

属性

IUPAC Name |

[4-methylsulfanyl-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O2S/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVHSZHWKMOCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1459604.png)

![tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate](/img/structure/B1459606.png)

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B1459616.png)

![3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1459617.png)

![7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1459618.png)

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1459626.png)